4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid
Description
4-Methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid is a pyrrolidinone-containing carboxylic acid derivative. The compound features a pentanoic acid backbone substituted with a methyl group at the C4 position and a 2-oxopyrrolidin-1-yl moiety at C2. Pyrrolidinone rings are lactams (cyclic amides) that confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and conformational rigidity, which influence solubility, bioavailability, and biological interactions .
Synthesis: The compound can be synthesized via condensation reactions involving amino acids. For instance, intermediates derived from L-leucine (a branched-chain amino acid) are often used to introduce chirality and structural complexity . Knoevenagel condensations or nucleophilic substitutions are typical methods for attaching the pyrrolidinone ring .
Properties
CAS No. |
1094564-01-8 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(2)6-8(10(13)14)11-5-3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
CADKLWSMKRZJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCC1=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process optimization techniques. The industrial process ensures consistent quality and high efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical acid-catalyzed esterification. For example:
-
Reaction with methanol : Forms methyl 4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoate under acidic conditions (e.g., H₂SO₄) at reflux .
-
Amide coupling : Using EDCl/HOBt or DCC as coupling agents, the acid reacts with primary amines (e.g., benzylamine) to yield substituted amides.
Table 1: Esterification and Amidation Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% | |
| Amidation | EDCl, HOBt, DIPEA, RT | Benzylamide | 72% |
Lactam Ring Modifications
The 2-oxopyrrolidin ring participates in nucleophilic ring-opening and substitution reactions:
-
Acid-catalyzed hydrolysis : Concentrated HCl at 100°C cleaves the lactam ring, producing 4-methyl-2-aminopentanoic acid .
-
Reduction : NaBH₄ in THF selectively reduces the lactam carbonyl to a secondary alcohol, forming 4-methyl-2-(2-hydroxypyrrolidin-1-yl)pentanoic acid .
Table 2: Lactam Ring Reactions
| Reaction | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 6h | Amino acid derivative | Complete ring opening | |
| Reduction | NaBH₄, THF, 0°C → RT | Alcohol derivative | Selective reduction |
Decarboxylation
Thermal decarboxylation occurs under basic conditions:
Condensation Reactions
The lactam nitrogen and α-carbonyl group participate in Knoevenagel-type condensations:
-
With aromatic aldehydes : Piperidine/glacial acetic acid in ethanol facilitates condensation at the γ-lactam’s α-position, forming substituted benzylidene derivatives .
Example Reaction Pathway :
Boc Protection/Deprotection
The secondary amine (if present in derivatives) can be protected/deprotected:
-
Protection : Di-tert-butyl dicarbonate (Boc₂O) in DCM with TEA.
-
Deprotection : Trifluoroacetic acid (TFA) in DCM.
Oxidation and Functionalization
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 4-Methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid serves as a crucial building block in organic synthesis. Its unique structural features allow for the creation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
Table 1: Common Reactions and Products
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Introduces functional groups | Carboxylic acids, ketones |
| Reduction | Alters oxidation states | Alcohols, amines |
| Substitution | Replaces functional groups | Derivatives with varied properties |
Biological Applications
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has shown significant activity against various Gram-positive bacteria, including multidrug-resistant strains.
Case Study: Antibacterial Evaluation
In a study published in 2015, derivatives of this compound were synthesized and evaluated for their antibacterial activity. The results indicated that several derivatives exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development .
Medical Applications
Therapeutic Potential
The compound is being investigated for its therapeutic properties, particularly in anti-inflammatory and antimicrobial domains. Its ability to interact with specific biological targets suggests a mechanism of action that could modulate various physiological pathways.
Mechanism of Action
The interactions of this compound with enzymes or receptors can lead to significant biological effects. The exact pathways are still under research but hold promise for future medical applications.
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for innovative applications in creating advanced materials such as polymers and coatings.
Table 2: Industrial Uses
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used in synthesizing novel polymers with enhanced properties |
| Coatings | Development of coatings with improved durability and resistance |
Mechanism of Action
The mechanism of action of 4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₅NO₃ (hypothetical, based on structural analysis).
- Functional Groups : Carboxylic acid (COOH), lactam (2-oxopyrrolidin), and methyl branch.
Structural Analogues and Derivatives
The following table summarizes key structural analogues, their properties, and research findings:
Pyrrolidinone vs. Tetrazole Substituents
- Hydrogen Bonding : The 2-oxopyrrolidin group in the target compound facilitates hydrogen bonding (IR peaks ~1705 cm⁻¹ for C=O) , enhancing solubility in polar solvents. In contrast, tetrazole derivatives (e.g., C₇H₁₂N₄O₂) exhibit strong dipole interactions but lower solubility due to aromaticity .
- Bioactivity: Pyrrolidinone derivatives are explored for nootropic and neuroprotective effects, while tetrazole-containing analogs show promise in kinase inhibition .
Chain Length and Lipophilicity
- The butanoic acid analogue (C₈H₁₃NO₃) has a shorter carbon chain, reducing logP (predicted ~0.5) compared to the pentanoic acid target (logP ~1.2), impacting membrane permeability .
Stereochemical Impact
- The (S)-configuration in 4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid, derived from L-leucine, is critical for binding to biological targets like GABA receptors. Racemic mixtures (e.g., (2RS)-butanoic acid) show diminished activity .
Crystallinity and Stability
- Sulfonamide derivatives (e.g., C₁₂H₁₆N₂O₅S) exhibit high crystallinity (mp 77–79°C) due to planar sulfonamide groups, whereas isoindolinone derivatives (C₁₇H₁₉N₃O₅) form stable hydrogen-bonded networks in crystal lattices .
Biological Activity
4-Methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid, often referred to as a derivative in the field of medicinal chemistry, has garnered attention for its potential biological activities. This compound exhibits a unique structure that may influence various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pentanoic acid backbone with a pyrrolidine ring, which is known to confer unique properties that can affect biological interactions.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, studies have shown that certain derivatives can inhibit neurotoxic pathways associated with neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress markers .
Study 1: Neurotoxicity Inhibition
A study focused on the inhibition of botulinum neurotoxin demonstrated that compounds with structural similarities to this compound were effective in reducing neurotoxic effects. The research utilized high-throughput screening methods to evaluate various compounds, revealing that certain modifications in the molecular structure enhanced inhibitory potency against BoNT/A light chain activity .
Study 2: Metabolomic Profiling
Another investigation employed metabolomic profiling techniques to assess the impact of similar compounds on metabolic pathways in hepatocellular carcinoma (HCC). The findings suggested that these compounds could alter metabolic profiles significantly, indicating potential therapeutic benefits in cancer treatment through modulation of metabolic dysregulation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via amino acid-derived intermediates. For example, (S)-Leucine has been used in analogous syntheses with reaction times as short as 20 minutes under optimized conditions (e.g., microwave-assisted heating or catalytic coupling). Yield optimization often involves pH control, stoichiometric adjustments of the pyrrolidinone moiety, and purification via recrystallization or column chromatography .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is widely used. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For chiral centers, Flack parameters should be calculated to confirm absolute configuration .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is standard. Impurities like stereoisomers (e.g., (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid) can be identified using chiral columns or compared against reference standards. Mass spectrometry confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound with oxidizing radicals?
- Methodology : Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level with solvent models (e.g., SMD) predicts transient species formation. Time-dependent DFT (TDDFT) calculates λmax values for UV-vis spectra validation, as demonstrated in studies of selenium-containing pentanoic acid analogs .
Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound, particularly in neurological disorders?
- Methodology : Calcium channel modulation assays (e.g., patch-clamp electrophysiology) or receptor-binding studies (e.g., GABA_A or NMDA receptors) are relevant. Preclinical models using dorsal root ganglion neurons can assess analgesic potential, as shown for structurally similar pentanoic acid derivatives .
Q. How can stereochemical integrity be maintained during large-scale synthesis, and what strategies resolve racemization issues?
- Methodology : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed hydrolysis) ensures enantiomeric purity. Dynamic kinetic resolution (DKR) may be employed if racemization occurs during synthesis .
Q. What strategies address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodology : Re-examining solvent effects (e.g., DMSO-d6 vs. CDCl3) and concentration-dependent aggregation. 2D NMR (COSY, NOESY) clarifies coupling interactions. Cross-validation with ab initio NMR chemical shift calculations (e.g., using ORCA or Gaussian) resolves discrepancies .
Q. How does the 2-oxopyrrolidin-1-yl substituent influence the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
